
5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy groups at positions 5 and 7, and a 3-methyl-2-oxobutyl substituent at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxycoumarin with a suitable alkylating agent, such as 3-methyl-2-oxobutyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dimethoxy-8-(3-methyl-2-oxobutyl)chromen-2-one
- 7-Geranyloxy-6-methoxycoumarin
- 5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin
Comparison: Compared to similar compounds, 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one exhibits unique properties due to the specific positioning of its substituents. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H18O5 |
|---|---|
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
5,7-dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
UBBJEHXBMMIIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

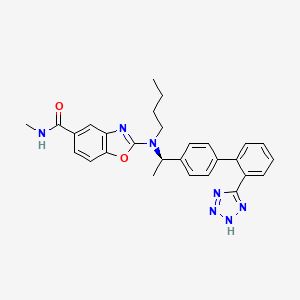
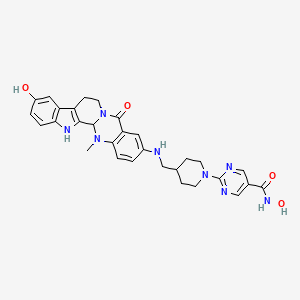
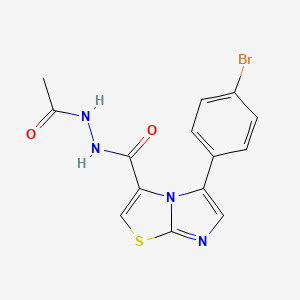
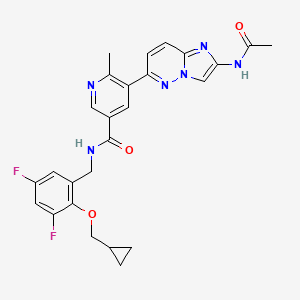


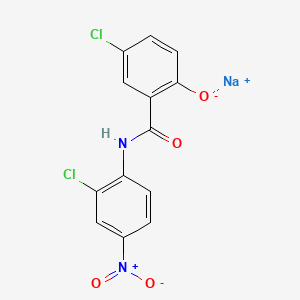
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
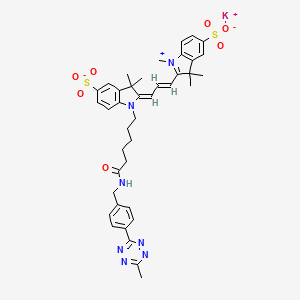
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)


